

Spectroscopic and Structural Elucidation of Musellarin A: A Technical Guide

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Compound of Interest

Compound Name: Musellarin A

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Musellarin A**, a bicyclic diarylheptanoid isolated from the fruits of the *Musa x paradisiaca* cultivar. The structural elucidation of this natural product was achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction analysis. This document summarizes the key spectroscopic data and experimental protocols, presenting them in a clear and accessible format for researchers in natural product chemistry and drug discovery.

Spectroscopic Data of Musellarin A

The spectroscopic data presented below were instrumental in determining the structure of **Musellarin A**, identified as rel-(3S,4aR,10bR)-8-hydroxy-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-naphtho[2,1-b]pyran.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **Musellarin A** provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Position	δ (ppm)	Multiplicity	J (Hz)
H-2'	7.27	d	8.5
H-6'	7.27	d	8.5
H-3'	6.82	d	8.5
H-5'	6.82	d	8.5
H-7	6.74	s	10.5, 2.5
H-10	6.65	s	
H-3	5.01	dd	
H-4a	4.14	m	11.0, 5.0, 2.5
H-1ax	3.86	ddd	
OCH ₃ -9	3.85	s	
H-1eq	3.61	ddd	11.0, 5.0, 2.5
H-10b	2.91	m	11.0, 5.0, 2.5
H-6ax	2.83	m	
H-6eq	2.72	m	
H-5ax	2.05	m	11.0, 5.0, 2.5
H-5eq	1.83	m	

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of **Musellarin A**. The chemical shifts (δ) are reported in ppm.

Position	δ (ppm)
C-1'	155.8
C-4'	130.6
C-2', C-6'	128.0
C-3', C-5'	115.5
C-8	145.2
C-9	143.9
C-6a	131.9
C-10a	128.8
C-7	115.4
C-10	112.9
C-3	78.8
C-1	68.9
OCH ₃ -9	56.1
C-10b	39.9
C-4a	35.1
C-6	29.8
C-5	21.5

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was used to determine the exact mass and molecular formula of **Musellarin A**.

Technique	Ion	[M] ⁺	Molecular Formula
HRFABMS	[M+H] ⁺	325.1440	C ₂₀ H ₂₁ O ₄

Experimental Protocols

The following are the generalized experimental protocols for the spectroscopic analysis of **Musellarin A**.

NMR Spectroscopy

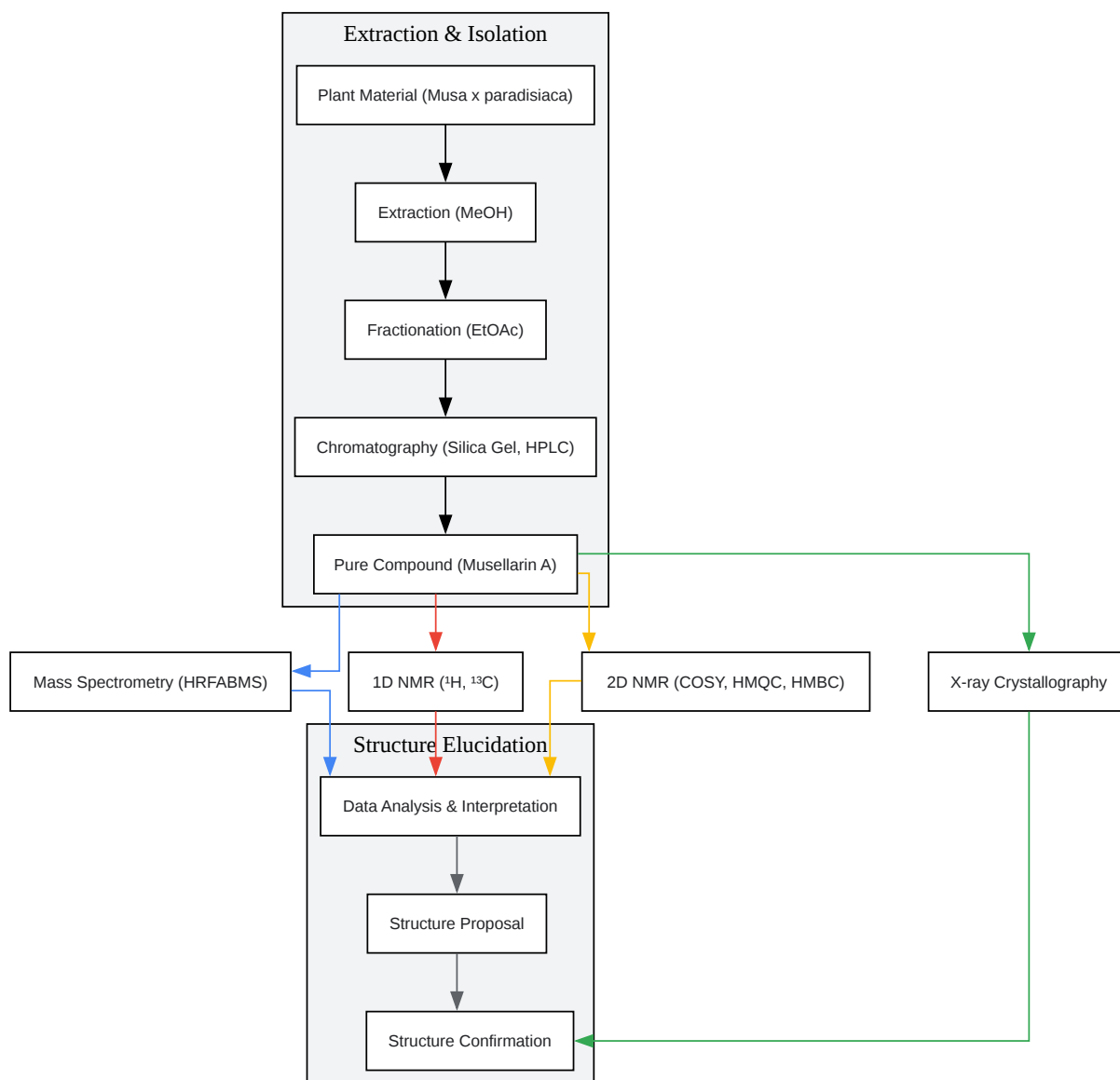
^1H and ^{13}C NMR spectra were recorded on a Bruker spectrometer. Chemical shifts were referenced to the solvent signals. Standard pulse sequences were used for 2D NMR experiments (COSY, HMQC, HMBC) to establish connectivities and assign the proton and carbon signals unequivocally.

Mass Spectrometry

High-resolution mass spectrometry was performed on a JEOL JMS-700 spectrometer using a fast atom bombardment (FAB) source. The sample was mixed with a suitable matrix (e.g., m-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms to generate ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **Musellarin A** using spectroscopic methods.



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Caption: Workflow for the isolation and structural elucidation of **Musellarin A**.

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